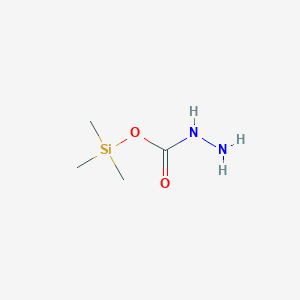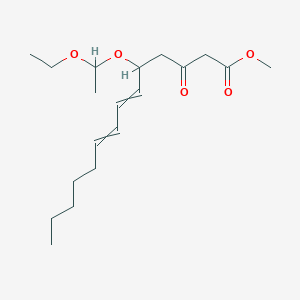
Methyl 5-(1-ethoxyethoxy)-3-oxotetradeca-6,8-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(1-ethoxyethoxy)-3-oxotetradeca-6,8-dienoate is an organic compound with the molecular formula C19H32O5. It is a complex ester that features a long carbon chain with multiple functional groups, including an ethoxyethoxy group and a conjugated diene system. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1-ethoxyethoxy)-3-oxotetradeca-6,8-dienoate typically involves the esterification of a suitable carboxylic acid precursor with methanol in the presence of an acid catalyst. The ethoxyethoxy group can be introduced through a protection-deprotection strategy using ethylene glycol and an appropriate protecting group, such as an acetal or ketal. The conjugated diene system can be formed through a series of elimination reactions or by using a Wittig reaction to introduce the double bonds.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The use of protective groups and subsequent deprotection steps are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(1-ethoxyethoxy)-3-oxotetradeca-6,8-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the double bonds to single bonds.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the ethoxyethoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
Methyl 5-(1-ethoxyethoxy)-3-oxotetradeca-6,8-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-(1-ethoxyethoxy)-3-oxotetradeca-6,8-dienoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The conjugated diene system may also play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(1-ethoxyethoxy)-2,3-dihydropyridine
- 3-(1-ethoxyethoxy)pyridine
- 5-(1-ethoxyethoxy)thiopen-2-amine
Uniqueness
Methyl 5-(1-ethoxyethoxy)-3-oxotetradeca-6,8-dienoate is unique due to its combination of functional groups and the presence of a conjugated diene system. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
64769-19-3 |
|---|---|
Molecular Formula |
C19H32O5 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
methyl 5-(1-ethoxyethoxy)-3-oxotetradeca-6,8-dienoate |
InChI |
InChI=1S/C19H32O5/c1-5-7-8-9-10-11-12-13-18(24-16(3)23-6-2)14-17(20)15-19(21)22-4/h10-13,16,18H,5-9,14-15H2,1-4H3 |
InChI Key |
JYKWQBIDFRHASH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC=CC(CC(=O)CC(=O)OC)OC(C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetic acid;4,5-dimethoxy-2-[(4-methoxyphenyl)methyl]phenol](/img/structure/B14498035.png)
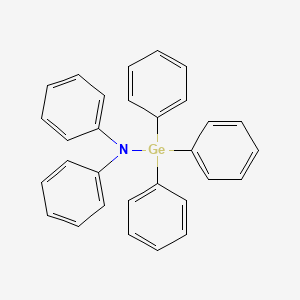

![3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate](/img/structure/B14498068.png)
![3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B14498069.png)
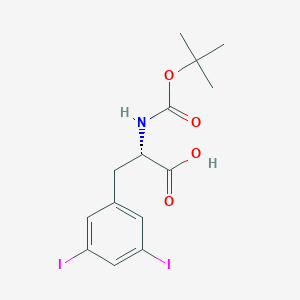

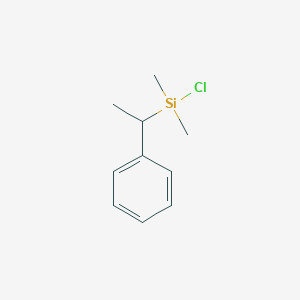
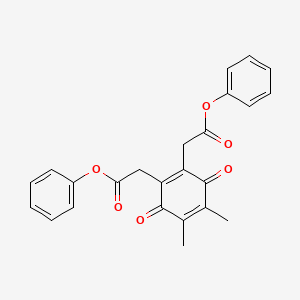
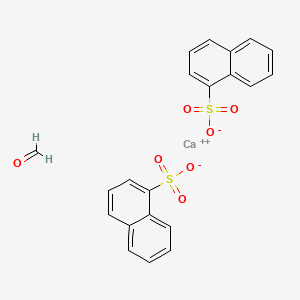

![1-Methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentan]-3-one](/img/structure/B14498124.png)
